Palmitoyl alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sustained Release Implants

One promising application of palmitoyl alanine lies in its ability to form self-assembling organogels. These gels are formed by the self-assembly of palmitoyl alanine molecules in oils. Researchers are exploring the use of these gels as sustained release implants for drugs. The advantage of such implants is their ability to slowly release the encapsulated drug over an extended period, potentially improving patient compliance and reducing the frequency of administration. Studies have shown that palmitoyl alanine-based organogels can be loaded with drugs like granisetron (an antiemetic medication) and exhibit sustained release properties.

Injectable Drug Delivery Systems

Another area of research explores the use of palmitoyl alanine in injectable drug delivery systems. The self-assembling nature of palmitoyl alanine allows for the formation of injectable gels that can deliver drugs upon injection. This could be beneficial for drugs that require sustained release or targeted delivery to specific tissues. Current research is focused on assessing the gelation properties of palmitoyl alanine derivatives and their suitability for injectable formulations [].

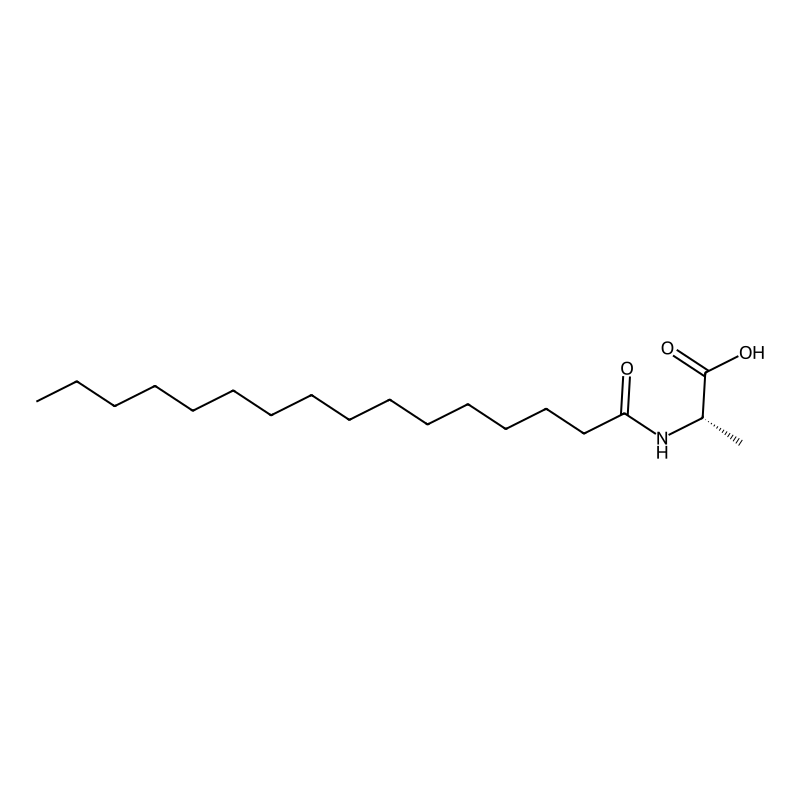

Palmitoyl alanine is a fatty acyl derivative of the amino acid alanine, characterized by the presence of a palmitoyl group (C16 fatty acid) attached to the nitrogen atom of alanine. Its chemical formula is C₁₉H₃₇NO₃, and it is classified as an N-acyl amino acid. This compound is notable for its role in various biochemical processes, including lipid metabolism and cellular signaling.

- Research suggests palmitoyl alanine may play a role in skin barrier function. Studies indicate it can be incorporated into ceramides, which are essential components of the skin's outer layer [].

- This suggests palmitoyl alanine might contribute to maintaining skin barrier integrity and moisture retention, although the exact mechanism requires further investigation [].

- Information on the safety hazards of palmitoyl alanine is limited due to its restricted use.

- However, as a synthetic molecule, it's recommended to handle it with care following general laboratory safety protocols.

Additionally, palmitoyl alanine can undergo hydrolysis in the presence of specific enzymes, such as acylamino acid deacylases, which liberate the free amino acid and fatty acid .

Palmitoyl alanine exhibits significant biological activity due to its ability to modulate membrane properties and influence protein interactions. It has been shown to affect cell signaling pathways by altering the localization and function of proteins involved in these pathways. The acylation of proteins with palmitoyl groups often enhances their hydrophobicity, promoting membrane association and potentially affecting their biological function.

Moreover, N-acyl amino acids like palmitoyl alanine can act as signaling molecules that influence various physiological processes, including inflammatory responses and cellular metabolism .

Palmitoyl alanine can be synthesized through several methods:

- Chemical Synthesis: This involves the direct acylation of alanine using palmitoyl chloride or palmitic acid in the presence of a base such as triethylamine.

- Enzymatic Synthesis: Enzymes such as acylases can catalyze the reaction between palmitic acid and alanine to produce palmitoyl alanine under mild conditions, providing a more environmentally friendly approach.

- Solid-Phase Synthesis: This method allows for the efficient synthesis of palmitoyl alanine by attaching it to a solid support, facilitating purification and yield improvement .

Palmitoyl alanine has several applications in various fields:

- Pharmaceuticals: It is used in drug formulations due to its ability to enhance drug solubility and stability.

- Cosmetics: Its emulsifying properties make it valuable in skincare products.

- Biotechnology: It serves as a substrate or modifier in studies involving protein lipidation and membrane dynamics.

Research has shown that palmitoyl alanine interacts with various proteins and membranes, influencing their structural and functional properties. Studies indicate that palmitoylation can modulate protein-protein interactions and alter cellular localization, impacting signal transduction pathways. Additionally, compounds that inhibit serine palmitoyltransferase have been explored for their potential therapeutic effects against diseases linked to sphingolipid metabolism .

Palmitoyl alanine shares similarities with other N-acyl amino acids but exhibits unique properties due to its specific fatty acyl chain length and structure. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Palmitoyl glycine | C₁₉H₃₇NO₂ | Shorter acyl chain; affects neuropeptide signaling |

| Myristoyl alanine | C₁₅H₃₁NO₃ | Shorter acyl chain; different membrane dynamics |

| Stearoyl alanine | C₂₁H₄₃NO₃ | Longer acyl chain; distinct physicochemical properties |

| Oleoyl alanine | C₂₁H₄₁NO₃ | Unsaturated fatty acid; different interaction profiles |

Palmitoyl alanine stands out due to its medium-length saturated fatty acid chain, influencing its solubility and interaction with biological membranes uniquely compared to its analogs.

Palmitoyl alanine exhibits distinctive thermal characteristics that reflect its amphiphilic molecular structure, comprising a sixteen-carbon saturated fatty acid chain conjugated to the amino acid alanine. The compound demonstrates a melting point of 85-87°C , which is significantly higher than the parent alanine (approximately 314°C decomposition point) [2] but lower than palmitic acid alone (61-62°C) [3]. This intermediate melting behavior indicates the influence of both the hydrophobic palmitic chain and the polar amino acid head group on the crystal packing and intermolecular interactions.

Differential scanning calorimetry studies of related N-acyl amino acid compounds reveal that palmitoyl alanine undergoes a single sharp phase transition [4], characteristic of compounds with well-defined crystalline structures. The thermal transition profile suggests minimal polymorphism under standard conditions, indicating a stable crystal form. The enthalpy of fusion for palmitoyl alanine is estimated to be comparable to other fatty acid amides, typically ranging from 20-25 kJ/mol based on similar molecular structures [4].

The compound exhibits thermal stability at room temperature, as evidenced by storage conditions that maintain chemical integrity for up to three years [5]. However, like other amino acid derivatives, palmitoyl alanine begins to undergo thermal decomposition at elevated temperatures above 200°C [6] [7]. This decomposition involves complex pathways including decarboxylation, deamination, and chain fragmentation, similar to those observed in alanine thermal studies [6] [8].

Table 3.1.1: Thermal Properties of Palmitoyl Alanine

| Thermal Property | Value | Method/Notes | Reference |

|---|---|---|---|

| Melting Point | 85-87°C | Literature value | |

| Phase Transition Temperature | Single sharp transition | DSC studies on related compounds | [4] |

| Thermal Stability | Stable at room temperature | Storage conditions indicate stability | [5] |

| Decomposition Temperature | >200°C | Based on alanine thermal studies | [6] [7] |

| Enthalpy of Fusion (estimated) | 20-25 kJ/mol | Estimated from molecular structure | [4] |

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of palmitoyl alanine reflects its amphiphilic nature, with the sixteen-carbon palmitic chain dominating the overall hydrophobic character while the alanine residue provides limited hydrophilic interactions. In aqueous systems, palmitoyl alanine exhibits very low solubility (estimated <0.1 mg/mL) [10], consistent with the behavior of long-chain fatty acid derivatives. This poor aqueous solubility results from the inability of water molecules to effectively solvate the extensive hydrophobic palmitic chain.

Organic solvent systems demonstrate significantly enhanced solubility profiles. In ethanol, palmitoyl alanine shows moderate solubility [11], reflecting the ability of the alcohol to interact with both the polar amino acid head group and provide favorable interactions with the alkyl chain. Chloroform and other non-polar organic solvents exhibit good solubility [11] due to favorable van der Waals interactions with the palmitic chain.

Mixed solvent systems of water-ethanol demonstrate interesting solubility behavior patterns. Studies on related amino acid derivatives show that 10% ethanol provides only slight improvement over pure water [12] [13], while 50% ethanol mixtures result in substantially enhanced solubility [12] [13]. This co-solvent effect results from the formation of mixed solvation shells around the amphiphilic molecule.

The pH-dependent solubility characteristics of palmitoyl alanine are influenced by the ionization state of the amino acid head group. At physiological pH, the compound exists primarily in its zwitterionic form, which maintains the poor aqueous solubility due to the dominant hydrophobic character of the molecule [14].

Table 3.2.1: Solubility Data for Palmitoyl Alanine in Various Solvent Systems

| Solvent System | Solubility | Characteristics | Reference |

|---|---|---|---|

| Water (25°C) | Very low (<0.1 mg/mL) | Hydrophobic compound, poor aqueous solubility | [10] |

| Ethanol | Moderate | Improved solubility vs water | [11] |

| Chloroform | Good | Good organic solubility | [11] |

| Water/Ethanol (10%) | Low | Slightly improved over pure water | [12] [13] |

| Water/Ethanol (50%) | Increased | Enhanced by co-solvent effect | [12] [13] |

| Physiological buffer | Very low | Limited due to hydrophobic palmitic chain | [10] |

Surface Activity and Critical Micelle Concentration

Palmitoyl alanine exhibits significant surface-active properties due to its amphiphilic molecular architecture, with the palmitic acid chain providing substantial hydrophobic character and the alanine residue contributing polar functionality. Based on studies of structurally related N-palmitoyl amino acid surfactants, the critical micelle concentration (CMC) of palmitoyl alanine is estimated to be approximately 0.90 mM [15], which falls within the typical range for single-chain amino acid-based surfactants.

The surface tension reduction capability of palmitoyl alanine is expected to be substantial, consistent with the behavior of other fatty acid derivatives [16] [17]. The sixteen-carbon palmitic chain provides optimal hydrophobic-hydrophilic balance for effective surface activity, as this chain length represents a favorable compromise between hydrophobic driving force and molecular flexibility [16] [18].

Micelle formation above the CMC typically results in spherical micellar structures characteristic of single-chain surfactants [16] [19]. The aggregation behavior is influenced by the relatively small size of the alanine head group compared to longer amino acid residues, which may result in tighter packing at the micelle surface [20]. The aggregation number for palmitoyl alanine micelles is estimated to be in the range of 40-60 molecules per micelle, based on similar fatty acid derivatives [21].

The pH-dependent ionization of the amino acid head group influences the surface activity characteristics. At physiological pH, palmitoyl alanine exists primarily in its zwitterionic form, which can function as both anionic and cationic surfactant depending on specific environmental conditions [15]. This dual character provides versatility in surface modification applications.

Table 3.3.1: Surface Activity Parameters of Palmitoyl Alanine

| Parameter | Value/Description | Experimental Basis | Reference |

|---|---|---|---|

| Critical Micelle Concentration | 0.90 mM (estimated) | Similar N-palmitoyl amino acids | [15] |

| Surface Tension Reduction | Significant reduction expected | Fatty acid derivative behavior | [16] [17] |

| Micelle Formation | Spherical micelles typical | Single-chain surfactant characteristics | [16] [19] |

| Surfactant Classification | Anionic/zwitterionic | pH-dependent ionization state | [15] |

| Chain Length Effect | C16 optimal hydrophobic balance | Literature on fatty acid effects | [16] [18] |

Spectroscopic Fingerprints (FT-IR, NMR, MS)

Fourier Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of palmitoyl alanine exhibits characteristic absorption bands that provide definitive structural identification. The amide I band appears at 1650-1660 cm⁻¹ [22] [23] [24], representing the primary C=O stretching vibration of the amide linkage between the palmitic acid and alanine components. This frequency is typical for secondary amides and confirms the successful conjugation between the fatty acid and amino acid moieties.

The amide II band observed at 1540-1550 cm⁻¹ [22] [23] [24] results from the combination of N-H bending and C-N stretching vibrations, providing additional confirmation of the amide bond formation. The C-H stretching region between 2850-2950 cm⁻¹ [25] [26] displays the characteristic pattern of aliphatic C-H vibrations from the sixteen-carbon palmitic chain, with distinct peaks for CH₃ and CH₂ groups.

The N-H stretching vibrations appear in the 3200-3400 cm⁻¹ region [22] [24], though these may be broadened due to hydrogen bonding interactions in the solid state. The carbonyl region shows the amide C=O stretch as the dominant feature, distinctly different from free carboxylic acid or ester functionalities.

Nuclear Magnetic Resonance Spectroscopy (NMR)

¹H NMR spectroscopy provides detailed structural characterization of palmitoyl alanine. The alanine methyl group appears as a characteristic doublet at 1.40-1.50 ppm (3H) [5] [27], with coupling to the adjacent methine proton. The palmitic acid chain contributes multiple signals including the terminal methyl group at 0.88 ppm (triplet, 3H) and the extensive methylene envelope at 1.25 ppm (multiplet, 26H) [28].

The amide N-H proton appears as a broad signal at 5.5-6.5 ppm [27], which is exchangeable with deuterium oxide. The α-proton of alanine typically appears around 4.3-4.5 ppm as a quartet due to coupling with the methyl group.

¹³C NMR spectroscopy reveals the amide carbonyl carbon at approximately 172-175 ppm [28], confirming the presence of the amide functionality. The aliphatic carbon signals from the palmitic chain appear in the 14-34 ppm region [28], with the terminal methyl carbon at the upfield position and the various methylene carbons showing characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometric analysis of palmitoyl alanine shows a molecular ion peak [M+H]⁺ at m/z 328 [29] [30], corresponding to the protonated molecular ion (C₁₉H₃₇NO₃ + H⁺). The fragmentation pattern is characteristic of N-acyl amino acids, with typical losses including 239 mass units (corresponding to palmitic acid chain) and 89 mass units (related to alanine fragments) [30] [31] [32].

Collision-induced dissociation studies show that palmitoyl groups are readily lost during MS/MS analysis [31] [32], which is characteristic of fatty acid conjugates. Electron transfer dissociation provides better preservation of the intact palmitoyl modification for structural characterization [32] [33].

Table 3.4.1: Comprehensive Spectroscopic Data for Palmitoyl Alanine

| Spectroscopic Method | Expected Position/Value | Assignment/Description | Reference |

|---|---|---|---|

| FT-IR - Amide I | 1650-1660 cm⁻¹ | Amide C=O stretch (primary band) | [22] [23] [24] |

| FT-IR - Amide II | 1540-1550 cm⁻¹ | N-H bend + C-N stretch combination | [22] [23] [24] |

| FT-IR - C-H Stretching | 2850-2950 cm⁻¹ | Aliphatic C-H from palmitic chain | [25] [26] |

| ¹H NMR - CH₃ (alanine) | 1.40-1.50 ppm (d, 3H) | Alanine methyl group doublet | [5] [27] |

| ¹H NMR - CH₂ (palmitic) | 0.88 ppm (t, 3H), 1.25 ppm (m, 26H) | Palmitic acid chain protons | [28] |

| ¹³C NMR - Carbonyl | ~172-175 ppm | Amide carbonyl carbon | [28] |

| MS - Molecular Ion [M+H]⁺ | m/z 328 | Protonated molecular ion | [29] [30] |

| MS - Fragmentation | Loss of 239, 89 mass units | N-acyl amino acid fragmentation pattern | [30] [31] [32] |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: El-Nassan HB, ElMeshad AN, Wadie W, Sayed RH. Synthesis, Characterization and Biocompatibility of N-palmitoyl L-alanine-based Organogels as Sustained Implants of Granisetron and Evaluation of thier Antiemetic Effect. Pharm Res. 2018 May 29;35(8):149. doi: 10.1007/s11095-018-2433-2. PubMed PMID: 29845459.

3: Vieweg I, Bilbao E, Meador JP, Cancio I, Bender ML, Cajaraville MP, Nahrgang J. Effects of dietary crude oil exposure on molecular and physiological parameters related to lipid homeostasis in polar cod (Boreogadus saida). Comp Biochem Physiol C Toxicol Pharmacol. 2018 Apr;206-207:54-64. doi: 10.1016/j.cbpc.2018.03.003. Epub 2018 Mar 17. PubMed PMID: 29555404.

4: Lee YH, Jin B, Lee S, Oh JY, Song J, Lee D, Kim YS, Kim H. A Herbal Formula HT051, a Combination of Pueraria lobata and Rehmannia glutinosa, Prevents Postmenopausal Obesity in Ovariectomized Rats. Evid Based Complement Alternat Med. 2017;2017:8641535. doi: 10.1155/2017/8641535. Epub 2017 Dec 26. PubMed PMID: 29441115; PubMed Central PMCID: PMC5758942.

5: Fredericks GJ, Hoffmann FW, Hondal RJ, Rozovsky S, Urschitz J, Hoffmann PR. Selenoprotein K Increases Efficiency of DHHC6 Catalyzed Protein Palmitoylation by Stabilizing the Acyl-DHHC6 Intermediate. Antioxidants (Basel). 2017 Dec 29;7(1). pii: E4. doi: 10.3390/antiox7010004. PubMed PMID: 29286308; PubMed Central PMCID: PMC5789314.

6: Kharbanda A, Runkle K, Wang W, Witze ES. Induced sensitivity to EGFR inhibitors is mediated by palmitoylated cysteine 1025 of EGFR and requires oncogenic Kras. Biochem Biophys Res Commun. 2017 Nov 4;493(1):213-219. doi: 10.1016/j.bbrc.2017.09.044. Epub 2017 Sep 9. PubMed PMID: 28899783; PubMed Central PMCID: PMC5636688.

7: Gu JJ, Yao M, Cai Y, Fang M, Wang L, Zheng WJ, Yao DB, Dong ZZ, Yao DF. [Dynamic expression of carnitine palmitoyltransferase II in the mitochondrial inner membrane during hepatocyte malignant transformation induced by lipid accumulation]. Zhonghua Gan Zang Bing Za Zhi. 2017 Apr 20;25(4):279-284. doi: 10.3760/cma.j.issn.1007-3418.2017.04.009. Chinese. PubMed PMID: 28494547.

8: Wang H, Anstrom K, Ilkayeva O, Muehlbauer MJ, Bain JR, McNulty S, Newgard CB, Kraus WE, Hernandez A, Felker GM, Redfield M, Shah SH. Sildenafil Treatment in Heart Failure With Preserved Ejection Fraction: Targeted Metabolomic Profiling in the RELAX Trial. JAMA Cardiol. 2017 Aug 1;2(8):896-901. doi: 10.1001/jamacardio.2017.1239. PubMed PMID: 28492915; PubMed Central PMCID: PMC5815079.

9: Li H, Ying H, Hu A, Hu Y, Li D. Therapeutic Effect of Gypenosides on Nonalcoholic Steatohepatitis via Regulating Hepatic Lipogenesis and Fatty Acid Oxidation. Biol Pharm Bull. 2017;40(5):650-657. doi: 10.1248/bpb.b16-00942. PubMed PMID: 28458350.

10: Swarbrick CM, Bythrow GV, Aragao D, Germain GA, Quadri LE, Forwood JK. Mycobacteria Encode Active and Inactive Classes of TesB Fatty-Acyl CoA Thioesterases Revealed through Structural and Functional Analysis. Biochemistry. 2017 Mar 14;56(10):1460-1472. doi: 10.1021/acs.biochem.6b01049. Epub 2017 Mar 2. PubMed PMID: 28156101.

11: Gu JJ, Yao M, Yang J, Cai Y, Zheng WJ, Wang L, Yao DB, Yao DF. Mitochondrial carnitine palmitoyl transferase-II inactivity aggravates lipid accumulation in rat hepatocarcinogenesis. World J Gastroenterol. 2017 Jan 14;23(2):256-264. doi: 10.3748/wjg.v23.i2.256. PubMed PMID: 28127199; PubMed Central PMCID: PMC5236505.

12: Alecu I, Othman A, Penno A, Saied EM, Arenz C, von Eckardstein A, Hornemann T. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway. J Lipid Res. 2017 Jan;58(1):60-71. doi: 10.1194/jlr.M072421. Epub 2016 Nov 21. PubMed PMID: 27872144; PubMed Central PMCID: PMC5234722.

13: Li D, Chen R, Chung SH. Molecular dynamics of the honey bee toxin tertiapin binding to Kir3.2. Biophys Chem. 2016 Dec;219:43-48. doi: 10.1016/j.bpc.2016.09.010. Epub 2016 Sep 30. PubMed PMID: 27716538.

14: Rolland M, Skov PV, Larsen BK, Holm J, Gómez-Requeni P, Dalsgaard J. Increasing levels of dietary crystalline methionine affect plasma methionine profiles, ammonia excretion, and the expression of genes related to the hepatic intermediary metabolism in rainbow trout (Oncorhynchus mykiss). Comp Biochem Physiol B Biochem Mol Biol. 2016 Aug;198:91-9. doi: 10.1016/j.cbpb.2016.04.006. Epub 2016 Apr 19. PubMed PMID: 27105833.

15: Migliolo L, Felício MR, Cardoso MH, Silva ON, Xavier MA, Nolasco DO, de Oliveira AS, Roca-Subira I, Vila Estape J, Teixeira LD, Freitas SM, Otero-Gonzalez AJ, Gonçalves S, Santos NC, Franco OL. Structural and functional evaluation of the palindromic alanine-rich antimicrobial peptide Pa-MAP2. Biochim Biophys Acta. 2016 Jul;1858(7 Pt A):1488-98. doi: 10.1016/j.bbamem.2016.04.003. Epub 2016 Apr 8. PubMed PMID: 27063608.

16: Chen J, Fan X, Zhou L, Gao X. Treatment with geraniol ameliorates methionine-choline-deficient diet-induced non-alcoholic steatohepatitis in rats. J Gastroenterol Hepatol. 2016 Jul;31(7):1357-65. doi: 10.1111/jgh.13272. PubMed PMID: 26695085.

17: Nagaya T, Tanaka N, Kimura T, Kitabatake H, Fujimori N, Komatsu M, Horiuchi A, Yamaura T, Umemura T, Sano K, Gonzalez FJ, Aoyama T, Tanaka E. Mechanism of the development of nonalcoholic steatohepatitis after pancreaticoduodenectomy. BBA Clin. 2015 Feb 19;3:168-74. doi: 10.1016/j.bbacli.2015.02.001. eCollection 2015 Jun. PubMed PMID: 26674248; PubMed Central PMCID: PMC4661550.

18: Oswald MC, West RJ, Lloyd-Evans E, Sweeney ST. Identification of dietary alanine toxicity and trafficking dysfunction in a Drosophila model of hereditary sensory and autonomic neuropathy type 1. Hum Mol Genet. 2015 Dec 15;24(24):6899-909. doi: 10.1093/hmg/ddv390. Epub 2015 Sep 22. PubMed PMID: 26395456; PubMed Central PMCID: PMC4654049.

19: Othman A, Benghozi R, Alecu I, Wei Y, Niesor E, von Eckardstein A, Hornemann T. Fenofibrate lowers atypical sphingolipids in plasma of dyslipidemic patients: A novel approach for treating diabetic neuropathy? J Clin Lipidol. 2015 Jul-Aug;9(4):568-75. doi: 10.1016/j.jacl.2015.03.011. Epub 2015 Apr 4. PubMed PMID: 26228675.

20: de Souza CO, Kurauti MA, Silva Fde F, de Morais H, Curi R, Hirabara SM, Rosa Neto JC, de Souza HM. Celecoxib and Ibuprofen Restore the ATP Content and the Gluconeogenesis Activity in the Liver of Walker-256 Tumor-Bearing Rats. Cell Physiol Biochem. 2015;36(4):1659-69. PubMed PMID: 26160389.